1-phenylpentane-1-sulfonyl fluoride
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Overview
Description
1-Phenylpentane-1-sulfonyl fluoride is an organic compound belonging to the class of sulfonyl fluorides. These compounds are characterized by the presence of a sulfonyl fluoride group (SO2F) attached to an organic moiety. Sulfonyl fluorides have gained significant attention in recent years due to their unique chemical properties and wide range of applications in various fields, including organic synthesis, chemical biology, and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenylpentane-1-sulfonyl fluoride can be synthesized through several methods. One common approach involves the reaction of 1-phenylpentane-1-sulfonyl chloride with a fluoride source, such as potassium fluoride (KF) or cesium fluoride (CsF), in an appropriate solvent like acetonitrile . This reaction typically proceeds under mild conditions and results in the formation of the desired sulfonyl fluoride.
Industrial Production Methods: Industrial production of sulfonyl fluorides often involves the use of sulfuryl fluoride gas (SO2F2) as a fluorinating agent . This method is advantageous due to its efficiency and scalability. The reaction is typically carried out in a controlled environment to ensure safety and maximize yield.
Chemical Reactions Analysis
Types of Reactions: 1-Phenylpentane-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Oxidation and Reduction: While less common, the compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in reactions with sulfonyl fluorides include amines, alcohols, and thiols.
Major Products:
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Thioethers: Formed by the reaction with thiols.
Scientific Research Applications
1-Phenylpentane-1-sulfonyl fluoride has a wide range of applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Chemical Biology: Employed as a covalent probe for studying enzyme activity and protein interactions.
Medicinal Chemistry: Investigated for its potential as a drug candidate due to its ability to form stable covalent bonds with target proteins.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-phenylpentane-1-sulfonyl fluoride involves the formation of a covalent bond between the sulfonyl fluoride group and a nucleophilic site on the target molecule . This interaction is highly specific and can be used to selectively modify proteins and other biomolecules. The compound’s reactivity is primarily due to the electrophilic nature of the sulfonyl fluoride group, which readily reacts with nucleophiles such as amino acid residues in proteins .
Comparison with Similar Compounds
2-Nitrobenzenesulfonyl Fluoride: Known for its antibacterial properties.
(2-Aminoethyl)benzenesulfonyl Fluoride: Commonly used as a serine protease inhibitor.
Uniqueness: 1-Phenylpentane-1-sulfonyl fluoride is unique due to its specific structural features, which confer distinct reactivity and selectivity in chemical reactions. Its long alkyl chain and phenyl group provide additional steric and electronic effects that influence its behavior compared to other sulfonyl fluorides .
Properties
CAS No. |
2172503-79-4 |
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Molecular Formula |
C11H15FO2S |
Molecular Weight |
230.30 g/mol |
IUPAC Name |
1-phenylpentane-1-sulfonyl fluoride |
InChI |
InChI=1S/C11H15FO2S/c1-2-3-9-11(15(12,13)14)10-7-5-4-6-8-10/h4-8,11H,2-3,9H2,1H3 |
InChI Key |
JUEANISQKGXDHN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C1=CC=CC=C1)S(=O)(=O)F |
Purity |
95 |
Origin of Product |
United States |
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